Methyl 2-(3,4-dichlorophenyl)acrylate
Description
Significance of Aryl Acrylates as Monomers and Synthetic Intermediates
Aryl acrylates, a class of compounds characterized by an acrylate (B77674) group attached to an aromatic ring, serve a dual purpose in chemical science. As monomers, they are fundamental building blocks for creating a wide array of polymers. rsc.orgresearchgate.net The polymerization of these monomers can be controlled to produce materials with specific characteristics, such as high glass transition temperatures (Tg), which is a measure of a polymer's transition from a rigid to a more flexible state. rsc.orgresearchgate.net For example, Phenyl acrylate has been used as a model monomer to create copolymers with well-defined nanostructures through a process known as polymerization-induced self-assembly (PISA). rsc.org
Beyond their role in polymer science, aryl acrylates are valuable synthetic intermediates. rsc.org Their chemical structure, featuring both electron-rich and electron-deficient centers, allows them to participate in a variety of chemical reactions, making them precursors for many biologically active compounds and essential drugs. rsc.org For instance, methyl acrylate, a simpler related compound, is a reagent in the synthesis of various pharmaceutical intermediates. wikipedia.orgnih.gov It readily undergoes Michael addition reactions, a fundamental process in organic synthesis for forming carbon-carbon bonds. wikipedia.org
Contextualizing Dichlorophenyl Acrylates within Advanced Chemical Systems
The introduction of two chlorine atoms onto the phenyl ring of an acrylate monomer, creating a dichlorophenyl acrylate, significantly modifies its properties and the properties of polymers derived from it. These compounds are a subset of halogenated acrylates, which are recognized for their ability to produce polymers containing reactive halogen atoms. google.com
Research into compounds like 2,4-dichlorophenyl acrylate and 2,4-dichlorophenyl methacrylate (B99206) has demonstrated their utility in creating copolymers with distinct thermal properties and potential antimicrobial activity. researchgate.netresearchgate.net The presence of the dichlorinated aromatic ring is a key factor in these enhanced characteristics. researchgate.net Polymers containing halogen elements are known to exhibit improved flame retardancy because, upon decomposition, they generate free radicals that can interrupt the combustion process. This makes dichlorophenyl acrylates and their corresponding polymers of interest for developing advanced materials that require high durability, chemical inertness, and heat resistance.
Overview of Research Trajectories for Methyl 2-(3,4-dichlorophenyl)acrylate
While extensive research on many acrylate derivatives exists, the specific trajectory for this compound is primarily informed by studies on its isomers and related halogenated compounds. The primary synthesis route for acrylate esters involves the esterification of the corresponding acrylic acid with an alcohol, a process catalyzed by an acid. evitachem.comgoogle.comgoogle.com
Key research directions for this compound are focused on two main areas: polymer science and medicinal chemistry.
Polymer Science : Following the precedent set by isomers like 2,4-dichlorophenyl acrylate, a significant research trajectory involves the use of this compound as a monomer or co-monomer in polymerization reactions. researchgate.netresearchgate.net Investigations would likely focus on how the specific 3,4-dichloro substitution pattern influences the resulting polymer's thermal stability, flame retardancy, and mechanical properties. Copolymers synthesized with other monomers, such as methyl methacrylate, could be developed to create new materials with tailored characteristics for specialized applications. researchgate.netcmu.edu
Synthetic and Medicinal Chemistry : Dichlorinated aromatic compounds are common motifs in pharmacologically active molecules. Research on related acrylate derivatives has explored their potential as antiproliferative agents for cancer treatment. researchgate.net For example, certain 3-(4-chlorophenyl)acrylate derivatives have shown potent cytotoxic effects against cancer cell lines. researchgate.net Similarly, studies on Methyl (E)-3-(3,5-dichlorophenyl)acrylate indicate it exhibits significant cytotoxic effects, suggesting its potential as an anticancer agent. evitachem.com This suggests a parallel research path for this compound as a potential synthetic intermediate for new therapeutic agents.
The table below outlines some of the basic chemical properties identified for a related compound, providing a reference for the expected characteristics of this compound.
| Property | Value for Methyl (2E)-2-acetamido-3-(3,4-dichlorophenyl)acrylate |
| Molecular Formula | C12H11Cl2NO3 |
| Average Mass | 304.127 Da |
| Monoisotopic Mass | 303.011601 Da |
Data sourced from ChemSpider. chemspider.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHZSFPASRZZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254365-78-0 | |
| Record name | methyl 2-(3,4-dichlorophenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for Methyl 2 3,4 Dichlorophenyl Acrylate
Strategies for Carbon-Carbon Double Bond Formation in Aryl Acrylates
Knoevenagel Condensation and Doebner Modification Approaches
The Knoevenagel condensation is a widely utilized reaction for the formation of carbon-carbon double bonds. rsc.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. organic-chemistry.orgresearchgate.net For the synthesis of aryl acrylates, this typically involves the condensation of an aromatic aldehyde with a compound like ethyl cyanoacetate, followed by further transformations. jmcs.org.mxorganic-chemistry.org The reaction is often catalyzed by amines or their salts.
The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid as the active methylene compound and pyridine, often with a catalytic amount of piperidine (B6355638), as the solvent and catalyst. organic-chemistry.orgbu.edu This modification is particularly useful for the synthesis of α,β-unsaturated carboxylic acids from aldehydes, which can then be esterified to the corresponding acrylates. organic-chemistry.orgfhsu.edu The reaction proceeds through a condensation followed by a decarboxylation step. organic-chemistry.org
Table 1: Comparison of Knoevenagel Condensation and Doebner Modification
| Feature | Knoevenagel Condensation | Doebner Modification |
| Active Methylene Compound | Various (e.g., malonates, cyanoacetates) | Malonic acid |
| Catalyst/Solvent | Basic catalysts (e.g., amines, ammonia) in various solvents | Pyridine (solvent) and piperidine (catalyst) |
| Initial Product | α,β-unsaturated dicarbonyl or cyanoacrylate | α,β-unsaturated carboxylic acid |
| Key Transformation | Condensation followed by dehydration | Condensation followed by decarboxylation and dehydration |
Wittig and Horner-Wadsworth-Emmons (HWE) Olefination for α-Substituted Acrylates
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org To synthesize an α-substituted acrylate (B77674), a stabilized ylide derived from an α-haloacetate can be reacted with an aromatic aldehyde. commonorganicchemistry.com A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org
A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, offering advantages in terms of reactivity and ease of product purification. wikipedia.org The HWE reaction is particularly effective for the synthesis of α-substituted acrylic esters and often shows a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgresearchgate.netthieme-connect.com The Still-Gennari modification can be employed to favor the formation of (Z)-alkenes. mdpi.com
Galat Reaction for α,β-Disubstituted Acrylates
The Galat reaction is a valuable method for the stereoselective synthesis of α,β-disubstituted acrylates. organic-chemistry.orgacs.orgfao.orgacs.orgamanote.com This reaction involves the condensation of aldehydes with substituted malonic acid half oxyesters (MAHOs) and is often catalyzed by morpholine (B109124) in a solvent like refluxing toluene. organic-chemistry.orgacs.orgfao.org A significant advantage of the Galat reaction is its eco-compatibility, as the byproducts are typically water and carbon dioxide. organic-chemistry.org The reaction demonstrates a broad substrate scope, tolerating a variety of aldehydes and allowing for the direct introduction of different substituents onto the newly formed double bond. acs.org
Esterification and Transesterification Techniques for Methyl Acrylate Moiety Formation
Once the acrylic acid or a related derivative is formed, the introduction of the methyl ester group is a crucial step. This can be achieved through direct esterification or transesterification.
Direct esterification of acrylic acid with methanol (B129727) is a common method, typically catalyzed by an acid such as sulfuric acid or a heterogeneous catalyst. google.comgoogle.comresearchgate.netresearchgate.net The reaction is an equilibrium process, and strategies such as using an excess of one reactant or removing the water byproduct are often employed to drive the reaction towards the product side. google.comresearchgate.net
Transesterification is another widely used technique, particularly in industrial settings. chempedia.infogoogle.com This process involves the reaction of an existing acrylate ester, such as methyl acrylate, with an alcohol in the presence of a catalyst to form a new acrylate ester. chempedia.infogoogle.com For the synthesis of specialized acrylates, transesterification of methyl acrylate with a desired alcohol is often the preferred route. chempedia.info A variety of catalysts can be used, including acids, bases, and transition-metal compounds like tin or titanium alkoxides. chempedia.infogoogle.com The reaction is typically driven to completion by removing the lower-boiling alcohol-acrylate azeotrope. google.com Recent advancements have focused on developing more chemoselective catalysts, such as bulky magnesium(II) and sodium(I) aryloxides, to minimize side reactions like Michael addition. rsc.orgacs.org Continuous flow processes using immobilized catalysts are also being explored for more sustainable production. acs.org
Multi-Component and One-Pot Synthetic Approaches
To enhance synthetic efficiency and atom economy, multi-component reactions (MCRs) and one-pot syntheses are increasingly employed in the preparation of substituted acrylates. MCRs allow for the formation of a complex product from three or more reactants in a single step, minimizing intermediate isolation and purification steps. nih.gov For instance, polyfunctionalized acrylates can be synthesized via a one-pot reaction of arylamines, methyl propiolate, aromatic aldehydes, and active methylene compounds. nih.gov The Passerini three-component reaction of an acid, aldehyde, and isocyanide is another example used to prepare functionalized acrylate monomers. rsc.orgresearchgate.net
One-pot procedures that combine multiple reaction steps without isolating intermediates also offer significant advantages. thieme-connect.com For example, a one-pot synthesis of α-substituted acrylates has been developed using the Horner-Wadsworth-Emmons reaction following an initial alkylation of a phosphonoacetate. researchgate.netthieme-connect.com These approaches often lead to shorter reaction times, reduced waste, and simplified work-up procedures. researchgate.net
Catalytic Systems in Substituted Acrylate Synthesis
Catalysis plays a pivotal role in the synthesis of substituted acrylates, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. A wide array of catalytic systems are utilized across the various synthetic strategies.
In Knoevenagel-type reactions, both homogeneous basic catalysts like piperidine and heterogeneous catalysts such as reconstructed hydrotalcites have been shown to be effective. organic-chemistry.org Organocatalysts, for example, ethyl diphenylphosphine, have been developed for three-component reactions to synthesize highly functionalized molecules. nih.gov
For transesterification, transition-metal catalysts, including those based on zinc, titanium, and zirconium, are often preferred for their high selectivity under nearly neutral conditions. chempedia.infoacs.org Dinickel complexes have demonstrated high performance in ethylene (B1197577)/acrylate copolymerization. acs.org There is also significant research into the direct catalytic synthesis of acrylates from alkenes and carbon dioxide, with nickel-based catalysts showing promise in this area. researchgate.netresearchgate.net
The development of novel catalytic systems continues to be a major focus, aiming for more sustainable and efficient synthetic routes to substituted acrylates. This includes the use of visible-light-regulated switchable catalysis for the one-pot synthesis of complex polymer architectures from acrylate monomers. nih.gov
Table 2: Overview of Catalytic Systems in Acrylate Synthesis
| Reaction Type | Catalyst Examples | Key Advantages |
| Knoevenagel Condensation | Piperidine, Triphenylphosphine, Biogenic Carbonates organic-chemistry.orgmdpi.com | Mild conditions, high yields, solvent-free options organic-chemistry.org |
| Horner-Wadsworth-Emmons | Strong bases (e.g., NaH, t-BuOK) researchgate.net | High (E)-selectivity, good functional group tolerance |
| Galat Reaction | Morpholine organic-chemistry.orgacs.orgfao.org | Stereoselective, eco-compatible |
| Esterification | Sulfuric acid, Zirconia supported tungstophosphoric acid researchgate.netresearchgate.net | Effective for direct esterification |
| Transesterification | Tin oxides, Titanium(IV) alkoxides, Mg(II)/Na(I) aryloxides chempedia.inforsc.org | High chemoselectivity, tolerance of sensitive functional groups |
| Multi-Component Reactions | Ethyl diphenylphosphine, Passerini reaction catalysts nih.govrsc.org | High efficiency, atom economy |
| Direct Acrylate Synthesis | Nickel complexes researchgate.netresearchgate.net | Utilization of CO2 and alkenes |
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Cross-Coupling)
The Mizoroki-Heck reaction, commonly known as the Heck reaction, stands as a primary and highly effective method for the synthesis of Methyl 2-(3,4-dichlorophenyl)acrylate. wikipedia.orgmdpi.com This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this involves the reaction of a 3,4-dichlorophenyl halide (such as 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene) with methyl acrylate in the presence of a palladium catalyst and a base. organic-chemistry.org
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) species, forming an arylpalladium(II) complex. wikipedia.org This is followed by the migratory insertion of methyl acrylate into the aryl-palladium bond. The final step is a β-hydride elimination, which releases the desired product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue. mdpi.com The reaction generally exhibits high stereoselectivity, yielding the trans (E) isomer as the major product. organic-chemistry.org
A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladacycle precatalysts. ugent.besemanticscholar.org The choice of ligands, often phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the catalyst and promoting its activity. researchgate.net The reaction is performed in a suitable solvent, such as dimethylformamide (DMF), acetonitrile (B52724), or N-methylpyrrolidone (NMP), and requires a base to neutralize the hydrogen halide formed during the reaction. ugent.benih.govresearchgate.net Common bases include organic amines like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). beilstein-journals.org
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ (0.02) | Et₃N | CH₃CN | 80 | High | researchgate.net |
| 4-Bromoanisole | n-Butyl Acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ | DMF | 100 | Up to 98 | ugent.be |
| Bromobenzene | Styrene | Pd Complex 6 (2) | K₂CO₃ | DMF | 60 | >99 | beilstein-journals.org |
| Iodobenzene | Methyl Acrylate | Pd/C | Et₃N / Na₂CO₃ | NMP | 140 | 100 (Conversion) | nih.gov |
Lewis Base Catalysis in Michael Additions
The Michael addition is a fundamental carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net Acrylates, including methyl acrylate, are classic Michael acceptors. wikipedia.org Lewis bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO), are effective catalysts for this reaction. researchgate.netnih.gov
The catalytic mechanism typically involves the activation of the Michael donor by the Lewis base, which abstracts a proton to generate a more potent nucleophile, such as an enolate or thiolate. nih.gov This activated nucleophile then attacks the β-carbon of the acrylate. Subsequent protonation yields the final 1,4-addition product. nih.gov This methodology is widely used to form C-C, C-N, C-S, and C-O bonds. For example, the DBU-catalyzed addition of benzylamine (B48309) to various acrylates is a well-established method for synthesizing β-amino esters. mdpi.com Similarly, base-catalyzed Michael additions are employed in the synthesis of thiol-acrylate hydrogels. nih.gov
It is important to note that the Michael addition results in the formation of a new bond at the β-position of the acrylate, leading to a saturated propanoate derivative. This reaction pathway produces a different molecular skeleton from that of this compound, which is a product of vinylic substitution on the α-carbon. Therefore, while Lewis base catalysis in Michael additions is a significant strategy in acrylate chemistry, it is not a direct route to synthesize cinnamate (B1238496) structures like the target compound.
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction conditions is critical for maximizing the yield, purity, and cost-effectiveness of the synthesis of this compound, particularly via the Heck reaction. Key parameters that are systematically varied include the choice of catalyst, base, solvent, temperature, and reactant stoichiometry. researchgate.net
Catalyst and Ligand: The activity of the palladium catalyst can be tuned by the choice of its ligands. While ligandless catalysts like Pd(OAc)₂ can be effective, phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often provide more stable and active catalytic systems, sometimes allowing for lower catalyst loading and milder reaction temperatures. ugent.benih.gov
Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Organic bases like triethylamine are common, but inorganic bases such as potassium or sodium carbonate are often used, especially in polar aprotic solvents like DMF. nih.govbeilstein-journals.org A combination of both an organic and an inorganic base can sometimes enhance the reaction rate. nih.gov
Solvent: The choice of solvent is crucial. Highly polar aprotic solvents like DMF, NMP, or dimethylacetamide (DMA) are frequently used as they can dissolve the reactants and facilitate the catalytic cycle. ugent.besemanticscholar.org In some cases, reactions can be performed in greener solvents like water or ionic liquids. organic-chemistry.orgnih.gov
Temperature: The reaction temperature directly influences the reaction rate. While higher temperatures (100-140 °C) are common to ensure a reasonable reaction time, especially for less reactive aryl bromides, optimization aims to find the lowest possible temperature to minimize side reactions and energy consumption. ugent.benih.gov Studies have shown that for reactive substrates, temperatures can sometimes be lowered to as mild as 60 °C or even room temperature. beilstein-journals.orgnih.gov
| Parameter Varied | Conditions | Observation/Outcome | Reference |
|---|---|---|---|
| Base | Et₃N, K₂CO₃, NaOAc | The choice of base affects reaction rate and yield; optimal base depends on other parameters. | researchgate.net |
| Solvent | DMF, CH₃CN, Toluene, NMP | Polar aprotic solvents like DMF and NMP generally give the best results and highest yields. | ugent.beresearchgate.net |
| Temperature | 80°C vs. 100°C vs. 120°C | Higher temperatures increase reaction rates but may also lead to catalyst decomposition or side products. | researchgate.net |
| Catalyst Loading | 0.01 mol% vs. 0.1 mol% vs. 1 mol% | Lowering catalyst loading is economically desirable; an optimal balance must be found to maintain high conversion. | semanticscholar.org |
Isolation and Purification Methodologies (e.g., Column Chromatography, Recrystallization)
Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, the catalyst, salts, and various byproducts. A multi-step purification process is therefore necessary to isolate this compound with high purity.
A typical workup procedure begins after the reaction is complete. The mixture is cooled, and water is often added to precipitate the organic product and dissolve inorganic salts. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate. ugent.be The combined organic layers are washed, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
Column Chromatography: Flash column chromatography is the most common method for purifying compounds like this compound. sapub.orgorgsyn.org The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. orgsyn.org A solvent system (eluent), usually a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is then passed through the column. cabidigitallibrary.org The components of the crude mixture separate based on their differing affinities for the stationary phase and solubility in the eluent. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. sapub.org
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be employed as a final purification step to achieve high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools slowly, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration. nih.govnih.gov
Table of Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Product |
| 1-Bromo-3,4-dichlorobenzene | Starting Material |
| 1-Iodo-3,4-dichlorobenzene | Starting Material |
| Methyl acrylate | Reactant/Alkene |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Precursor |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst |
| Triethylamine (Et₃N) | Base |
| Potassium carbonate (K₂CO₃) | Base |
| Sodium acetate (NaOAc) | Base |
| Dimethylformamide (DMF) | Solvent |
| Acetonitrile | Solvent |
| N-Methylpyrrolidone (NMP) | Solvent |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Lewis Base Catalyst |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Lewis Base Catalyst |
| Hexane | Solvent (Chromatography/Recrystallization) |
| Ethyl acetate | Solvent (Extraction/Chromatography) |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 3,4 Dichlorophenyl Acrylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy of Methyl 2-(3,4-dichlorophenyl)acrylate is anticipated to provide key signals that confirm the presence of all proton-bearing functional groups. The spectrum is expected to show distinct resonances for the aromatic protons, the vinyl protons, and the methyl protons of the ester group.
The protons on the 3,4-disubstituted dichlorophenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting patterns arise from the coupling between adjacent protons on the ring. The two vinyl protons, being diastereotopic, are expected to appear as two distinct singlets or narrow doublets in the olefinic region (typically δ 5.5-6.5 ppm). The chemical shift difference between these protons is indicative of the anisotropic effects of the nearby aromatic ring and carbonyl group. The methyl group of the ester functionality will exhibit a sharp singlet, typically around δ 3.7-3.9 ppm, due to the deshielding effect of the adjacent oxygen atom.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.20 - 7.60 | m |
| Vinyl-H (a) | 6.30 - 6.50 | s |
| Vinyl-H (b) | 5.80 - 6.00 | s |
| Methyl-H | 3.70 - 3.90 | s |
Note: The predicted chemical shifts are based on the analysis of similar acrylate (B77674) structures and may vary slightly based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum, typically in the range of δ 165-175 ppm. The aromatic carbons will produce a series of signals between δ 125-140 ppm, with the carbons bearing the chloro substituents showing characteristic shifts. The two olefinic carbons of the acrylate moiety will appear in the region of δ 120-140 ppm. Finally, the methyl carbon of the ester group will be observed at a more upfield position, typically around δ 50-55 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 166.0 - 168.0 |
| Aromatic C-Cl | 130.0 - 135.0 |
| Aromatic C-H | 128.0 - 132.0 |
| Aromatic C (quaternary) | 135.0 - 140.0 |
| Olefinic C= | 125.0 - 135.0 |
| Olefinic =CH₂ | 128.0 - 130.0 |
| Methyl (O-CH₃) | 51.0 - 53.0 |
Note: These are predicted values based on established chemical shift correlations for similar functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration of the acrylate double bond is expected to appear in the region of 1620-1640 cm⁻¹. The aromatic C=C stretching vibrations will be observed as a series of bands between 1450 and 1600 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region. Finally, the C-Cl stretching vibrations of the dichlorophenyl group are anticipated in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| C=C Stretch (Alkene) | 1620 - 1640 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-H Bend (Alkene) | 900 - 1000 | Medium |
| C-Cl Stretch | < 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Compositional Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of a conjugated system, including the dichlorophenyl ring, the acrylate double bond, and the carbonyl group, is expected to give rise to characteristic UV absorptions. The primary electronic transitions anticipated are π → π* transitions associated with the conjugated system. libretexts.orglibretexts.org These transitions typically occur at longer wavelengths (lower energy) due to the extended conjugation. libretexts.org A strong absorption band (λmax) is expected in the UV region, likely between 250 and 300 nm. The presence of the chlorine atoms on the phenyl ring may cause a slight red shift (bathochromic shift) compared to an unsubstituted phenyl acrylate. Additionally, a weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen may be observed at a longer wavelength. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₈Cl₂O₂), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.
Interactive Data Table: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ | C₁₀H₈³⁵Cl₂O₂ | 230.9901 |
| [M+2]⁺ | C₁₀H₈³⁵Cl³⁷ClO₂ | 232.9872 |
| [M+4]⁺ | C₁₀H₈³⁷Cl₂O₂ | 234.9842 |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
It is expected that the molecule would adopt a largely planar conformation to maximize conjugation between the phenyl ring and the acrylate system. The dichlorophenyl group and the methyl acrylate moiety would likely be oriented to minimize steric hindrance. In the crystal lattice, intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings would likely play a significant role in stabilizing the crystal packing. The crystal structure of a related compound, (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate, reveals the presence of intermolecular C-H···O interactions that generate zigzag chains. nih.gov Similar interactions could be anticipated for the title compound.
Molecular Conformation and Stereochemistry (e.g., Z/E Isomerism)
The spatial relationship between the planar acrylate group and the dichlorophenyl ring is described by a dihedral angle. In similar molecules, these two planes are often oriented nearly perpendicular to each other. nih.gov For instance, in one analog, the dihedral angle between the methyl acrylate unit and a phenyl ring is 83.31 (6)°. nih.gov The conformation of the methyl acrylate moiety itself is typically an extended E-conformation, characterized by torsion angles approaching 180°. nih.gov This extended conformation is a common feature in carboxylic esters. nih.gov
Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding, Halogen-Halogen Interactions)
In the solid state, the arrangement of molecules is governed by a network of non-covalent intermolecular interactions. For compounds like this compound, weak C-H···O hydrogen bonds are expected to be primary contributors to the crystal's stability. These interactions occur between hydrogen atoms on the phenyl ring or methyl group and the oxygen atoms of the acrylate's carbonyl group.
In structurally similar compounds, these C-H···O hydrogen bonds link molecules into distinct patterns, such as centrosymmetric dimers. nih.gov For example, the crystal structure of (Z)-methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate is stabilized by intermolecular C-H···O interactions that generate zigzag chains. nih.gov While less common, halogen-halogen interactions (Cl···Cl) or halogen bonds (C-Cl···O) could also play a role in directing the crystal packing, although C-H···O bonds are often the dominant forces observed in related structures. nih.gov
Crystal Packing Analysis
Crystal packing describes the efficient arrangement of molecules in a three-dimensional lattice. This arrangement is a direct consequence of the intermolecular forces discussed previously. The formation of dimers through C-H···O hydrogen bonds is a common packing motif. In one analyzed crystal structure of a related compound, these dimers create loops that can be described with a graph-set descriptor of R²₂(24). nih.gov These dimeric units then arrange to form the larger crystal lattice. In other cases, C-H···O interactions can link molecules into chains or sheets. nih.govnih.gov The specific packing arrangement for this compound would be determined by the interplay of its molecular shape and the directional preferences of its intermolecular hydrogen and halogen bonds.
Table 1: Representative Crystallographic Data for an Analogous Dichlorophenyl Acrylate Compound Data presented is for (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate as an illustrative example. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₈Cl₂O₃ |
| Molecular Weight | 247.06 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 15.889 (3) |
| b (Å) | 3.8242 (8) |
| c (Å) | 18.204 (4) |
| β (°) | 108.18 (3) |
| Volume (ų) | 1050.9 (4) |
Advanced Chromatographic Techniques for Purity and Residual Monomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for quantifying any residual monomer in polymerization products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is well-suited for determining the purity of acrylate monomers and identifying trace impurities or byproducts from the synthesis process. americanlaboratory.com In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. shimadzu.com The separated components then enter a mass spectrometer, which provides mass fragmentation patterns that act as a molecular fingerprint, allowing for definitive identification. researchgate.net
Pyrolysis-GC/MS is a related technique used to characterize polymers made from acrylate monomers. nih.gov In this method, the polymer is heated to a high temperature, causing it to break down into smaller, volatile fragments (pyrolysates), which are then analyzed by GC-MS to elucidate the original polymer's composition. nih.gov
Table 2: Typical GC-MS Parameters for Acrylate Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Rtx-1 or similar non-polar capillary column |
| Column Temperature | Programmed ramp, e.g., 120°C to 170°C |
| Injection Temperature | 200°C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of acrylate monomers, especially for determining residual monomer content in polymer-based materials. usm.my This technique is preferred for its high accuracy and sensitivity. e3s-conferences.org The analysis typically employs a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. americanlaboratory.come3s-conferences.org
Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl ring and acrylate carbonyl group in this compound absorb UV light. The maximum absorption for many acrylates is around 210 nm, which is often selected as the measurement wavelength. e3s-conferences.org Quantification is achieved by comparing the peak area of the analyte to that of a known concentration standard (external standard method). e3s-conferences.org
Table 3: Typical HPLC Conditions for Acrylate Monomer Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water mixture (isocratic or gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detector | UV/Diode Array Detector (DAD) at ~210 nm |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
While GC-MS and HPLC are used to analyze the monomer itself, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for characterizing the polymers synthesized from it. GPC separates polymer chains based on their size (hydrodynamic volume) in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
This technique is crucial for determining the molecular weight distribution (MWD) of a polymer sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are fundamental to defining the physical and mechanical properties of the resulting polymer. The analysis requires dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and using a set of columns packed with porous particles.
Chemical Reactivity and Transformation Mechanisms of Methyl 2 3,4 Dichlorophenyl Acrylate
Olefinic Moiety Reactivity and Functionalization
The carbon-carbon double bond in the acrylate (B77674) core is electron-poor due to the conjugative electron-withdrawing effect of the adjacent ester group. This electronic characteristic makes it susceptible to various addition reactions.
As a substituted alkene, the olefinic moiety of Methyl 2-(3,4-dichlorophenyl)acrylate can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the synthesis of six-membered ring systems. The reactivity of the acrylate as a dienophile is enhanced by the electron-withdrawing nature of the ester group. In reactions with electron-rich dienes, the compound would be expected to form substituted cyclohexene (B86901) derivatives. The stereoselectivity and regioselectivity of such reactions can often be controlled through the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen of the ester, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. researchgate.net While specific studies on this compound are not prevalent, the behavior of similar α-aryl acrylates in cycloadditions suggests its utility in constructing complex polycyclic frameworks. acs.orgresearchgate.net
| Reaction Type | Role of Acrylate | Typical Reactant | Product | Potential Catalysts |
| Diels-Alder [4+2] Cycloaddition | Dienophile | Electron-rich diene (e.g., Cyclopentadiene, Butadiene) | Substituted Cyclohexene | Lewis Acids (e.g., AlCl₃, Et₂AlCl) |
| [2+2] Cycloaddition | Alkenyl component | Alkenes, Alkynes | Cyclobutane derivatives | Photochemical irradiation, Lewis Acids |
The electron-deficient β-carbon of the acrylate system is a prime target for nucleophilic attack in a process known as Michael addition or conjugate addition. pressbooks.publibretexts.org This reaction is one of the most important methods for forming carbon-carbon and carbon-heteroatom bonds. A wide variety of soft nucleophiles can be employed in this transformation. The initial addition of the nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate, which is then protonated to yield the 1,4-adduct. pressbooks.pub The presence of the electron-withdrawing 3,4-dichlorophenyl group at the α-position would further enhance the electrophilicity of the β-carbon, making the compound a highly reactive Michael acceptor.
Table of Potential Nucleophiles for Michael Addition:
| Nucleophile Class | Specific Examples | Resulting Product Structure |
|---|---|---|
| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-alkylated ester |
| Enolates | Diethyl malonate anion | γ-keto ester derivative |
| Amines | Benzylamine (B48309), Piperidine (B6355638) | β-amino ester |
Microwave-assisted protocols have been shown to significantly accelerate Michael additions of amines to methyl acrylates, often leading to higher yields and purity. nih.gov Catalysts such as primary and tertiary amines or phosphines are also effective in promoting the addition of thiols to acrylates. rsc.org
The double bond of this compound can undergo radical addition reactions. These processes typically involve an initiation step to generate a radical, which then adds to the alkene to form a new radical intermediate. youtube.comresearchgate.net This intermediate can then propagate by reacting with another molecule or be terminated. Radical additions are a cornerstone of polymer chemistry, and acrylates are common monomers in free-radical polymerization. acs.orgacs.org
The α-aryl substitution in this compound can influence the polymerization process. α-Arylacrylates have been shown to produce alternating copolymers in certain polymerization reactions. tandfonline.comingentaconnect.com The stability of the radical formed after the initial addition is a key factor in these reactions. The phenyl ring can stabilize the adjacent radical through resonance. Furthermore, photoredox-mediated Giese-type radical additions represent a modern approach for forming C–C bonds at the β-position of Michael acceptors. rsc.org
Ester Group Transformations (e.g., Hydrolysis, Transesterification)
The methyl ester group of the title compound can be transformed through various nucleophilic acyl substitution reactions.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3,4-dichlorophenyl)acrylic acid. Basic hydrolysis (saponification) is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.com This reaction is useful for introducing different functional groups into the molecule via the alcohol moiety. nih.gov The development of chemoselective catalysts is crucial for the transesterification of acrylates to avoid competitive and often undesired Michael addition reactions of the alcohol to the alkene. nih.govresearchgate.net Sterically hindered catalysts have proven effective in favoring transesterification over Michael addition. researchgate.net
| Transformation | Reagents | Product |
| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O/heat | Sodium or Potassium 2-(3,4-dichlorophenyl)acrylate |
| Acidic Hydrolysis | H₃O⁺, heat | 2-(3,4-dichlorophenyl)acrylic acid |
| Transesterification | R'OH, Acid or Base catalyst | Alkyl 2-(3,4-dichlorophenyl)acrylate |
Reactivity of the Dichlorophenyl Substituent on the Acrylate Core
The dichlorophenyl ring itself can undergo chemical modification, although its reactivity is significantly influenced by the substituents it bears.
The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution (EAS). However, the reactivity of the ring is substantially reduced by the presence of three electron-withdrawing groups: the two chlorine atoms and the acrylate substituent. libretexts.orguomustansiriyah.edu.iq
Directing Effects: The outcome of an EAS reaction is determined by the directing effects of the existing substituents. lumenlearning.comunizin.org
Chlorine atoms: Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the carbocation intermediate (arenium ion). libretexts.org
Acrylate group: The 2-(methoxycarbonyl)vinyl group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both induction and resonance, destabilizing the ortho and para arenium ion intermediates. libretexts.org
To predict the position of further substitution, we must consider the combined influence of these groups on the available positions (C-2, C-5, C-6).
The chlorine at C-3 directs an incoming electrophile to the ortho (C-2) and para (C-6) positions.
The chlorine at C-4 directs to its ortho positions (C-3 and C-5). Since C-3 is already substituted, it directs to C-5.
The acrylate group at C-1 directs to its meta positions (C-3 and C-5). Since C-3 is substituted, it directs to C-5.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, contingent on the reaction conditions and the nature of the attacking nucleophile. The success of an SNAr reaction hinges on the presence of activating groups on the aromatic ring and a suitable leaving group. masterorganicchemistry.comlibretexts.org
The acrylate moiety at the C2 position of the phenyl ring is an electron-withdrawing group, which is a prerequisite for activating the ring towards nucleophilic attack. masterorganicchemistry.com This activation is achieved through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. libretexts.org The chlorine atoms at the C3 and C4 positions can function as leaving groups.
In the case of this compound, the acrylate group is ortho to the chlorine at C3 and meta to the chlorine at C4. For effective stabilization of the Meisenheimer complex, the electron-withdrawing group should be positioned ortho or para to the leaving group. libretexts.orgquizlet.com This allows for the delocalization of the negative charge onto the activating group.
Consequently, nucleophilic attack is more likely to occur at the C4 position, displacing the chlorine atom that is para to the activating acrylate group. The intermediate formed from attack at the C4 position would be more stabilized by resonance compared to the intermediate resulting from attack at the C3 position.
An analogous reaction is the nucleophilic aromatic substitution of 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860). In this case, the nitro group, a strong electron-withdrawing group, is at the C1 position. The incoming methoxide nucleophile preferentially displaces the chlorine at the C4 position (para to the nitro group) over the chlorine at the C3 position (meta to the nitro group). quizlet.comquizlet.comchegg.comquizlet.com
Table 1: Regioselectivity in the Nucleophilic Aromatic Substitution of 3,4-Dichloronitrobenzene with Sodium Methoxide
| Reactant | Nucleophile | Major Product | Minor Product | Reference |
|---|
Based on this analogy, it can be inferred that a nucleophilic attack on this compound would likely lead to the substitution of the chlorine atom at the C4 position.
Regioselectivity and Stereoselectivity in Chemical Transformations
The chemical transformations of this compound are also governed by the principles of regioselectivity and stereoselectivity, particularly in reactions involving the acrylate double bond.
Regioselectivity
The regioselectivity of reactions such as the Mizoroki-Heck reaction is well-documented for acrylates. In this palladium-catalyzed C-C bond-forming reaction, electron-deficient olefins like methyl acrylate typically undergo 2,1-insertion. nih.gov This means that the aryl or vinyl group from the halide adds to the β-carbon of the acrylate, and the palladium catalyst adds to the α-carbon. This regioselectivity is primarily governed by electronic effects. nih.gov
Another example of regioselectivity can be observed in Michael additions. In reactions with asymmetric divinylic compounds, nucleophiles preferentially attack the more electron-deficient double bond. Acrylates are known to be excellent Michael acceptors, and in competitive reactions, they are often attacked in preference to other Michael acceptors. rsc.org
Table 2: Regioselectivity in the Mizoroki-Heck Reaction of Acrylates
| Olefin | Aryl Halide | Predominant Insertion Mode | Product Type | Reference |
|---|
Stereoselectivity
The stereochemical outcome of reactions at the double bond of the acrylate moiety is of significant importance. The synthesis of α,β-unsaturated esters can be achieved with high stereoselectivity, leading to either the (E) or (Z)-isomer. Various synthetic methods have been developed to control this stereoselectivity. rsc.orgnih.govacs.orgnih.govorganic-chemistry.org
For instance, the Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes, and it can be applied to the synthesis of α,β-unsaturated esters with a high preference for the (E)-isomer. Conversely, other methods have been developed to favor the formation of the (Z)-isomer. acs.org The choice of reagents and reaction conditions plays a crucial role in determining the stereochemical outcome.
Table 3: Examples of Stereoselective Synthesis of α,β-Unsaturated Esters
| Reaction Type | Reagents | Predominant Isomer | Reference |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Aldehyde, phosphonate (B1237965) ylide | (E)-isomer | organic-chemistry.org |
Polymerization Behavior and Copolymerization Kinetics of Methyl 2 3,4 Dichlorophenyl Acrylate
Homopolymerization Mechanisms and Kinetics of Dichlorophenyl Acrylates
The polymerization of Methyl 2-(3,4-dichlorophenyl)acrylate can proceed through several mechanisms, each offering different levels of control over the final polymer's molecular weight, architecture, and dispersity. The presence of the dichlorophenyl substituent is expected to significantly influence the kinetics of these processes.
Free Radical Polymerization Kinetics
Conventional free radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers. The process is typically initiated by the thermal decomposition of an initiator (e.g., AIBN or benzoyl peroxide) to generate free radicals. The kinetics of FRP are characterized by initiation, propagation, and termination steps.
For acrylates, the propagation step is typically very fast. However, the kinetics of multifunctional acrylates and methacrylates are often marked by complex features such as autoacceleration and autodeceleration. Autoacceleration, or the gel effect, arises from a decrease in the mobility of growing polymer radicals as viscosity increases, leading to a diffusion-controlled termination step and a sharp increase in the polymerization rate. imaging.org This is followed by autodeceleration, where the propagation reaction also becomes diffusion-controlled. imaging.org
In the case of this compound, the bulky α-substituent would sterically hinder the approach of the monomer to the propagating radical center. This steric hindrance can decrease the propagation rate constant (k_p) compared to unsubstituted methyl acrylate (B77674). Quantum chemical studies on α-substituted acrylates have shown that substituents significantly impact propagation kinetics. researchgate.net Furthermore, the electron-withdrawing nature of the chloro-substituents on the phenyl ring can influence the radical's stability and reactivity. researchgate.net The termination pathway, primarily radical-radical recombination for acrylates, is also affected by the steric bulk of the chain ends. radtech.org
Controlled/Living Radical Polymerization (e.g., RAFT, ATRP) Approaches
To overcome the limitations of conventional FRP, such as poor control over molecular weight and high dispersity, controlled/living radical polymerization (CLRP) techniques are employed. These methods establish a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions.
Atom Transfer Radical Polymerization (ATRP) is a highly successful CLRP method for acrylates and other functional monomers. cmu.eduacs.org It is typically catalyzed by a transition metal complex, most commonly a copper(I) halide with a nitrogen-based ligand (e.g., CuBr/PMDETA). The mechanism involves the reversible transfer of a halogen atom between the dormant polymer chain (P-X) and the copper(I) activator, generating a propagating radical (P•) and a copper(II) deactivator (X-Cu(II)). acs.org
ATRP is tolerant to a wide range of functional groups, making it suitable for polymerizing this compound. cmu.edu A potential ATRP system could utilize an alkyl halide initiator, such as ethyl 2-bromopropionate, with a CuBr/ligand catalyst. cmu.edu The polymerization rate and level of control can be tuned by adjusting the temperature, solvent, and catalyst-to-initiator ratio. acs.org The use of advanced ATRP techniques, such as ARGET (Activators Regenerated by Electron Transfer) ATRP, could allow for polymerization with ppm levels of catalyst. cmu.edu
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful and versatile CLRP technique. researchgate.netflinders.edu.au Control is achieved through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound (e.g., dithiobenzoate, trithiocarbonate). The propagating radical adds to the RAFT agent, forming an intermediate radical that can fragment to release a new radical, leaving the polymer chain temporarily dormant as a macro-RAFT agent.
RAFT polymerization is compatible with a vast array of vinyl monomers and reaction conditions, including those with acidic or basic functional groups. researchgate.netethz.chresearchgate.net The successful polymerization of this compound via RAFT would depend on the appropriate selection of the RAFT agent to match the monomer's reactivity. For α-substituted acrylates, trithiocarbonates often provide good control over molecular weight and dispersity.
Insertion Polymerization Pathways
Coordination-insertion polymerization, famously used for producing polyolefins with early-transition-metal catalysts, presents significant challenges for polar vinyl monomers like acrylates. The Lewis basic carbonyl group of the acrylate can coordinate strongly to the oxophilic metal center, often leading to catalyst deactivation or poisoning. researchgate.netacs.org
However, late-transition-metal catalysts, particularly cationic palladium(II) complexes, have shown promise for the copolymerization of ethylene (B1197577) with polar monomers due to their higher tolerance for functional groups. researchgate.netnih.govresearchgate.net These catalysts, such as those based on phosphine-sulfonate or α-diimine ligands, can incorporate acrylates into a polyethylene (B3416737) backbone. nih.govnih.gov
The homopolymerization of acrylates via an insertion mechanism remains exceptionally challenging. If feasible for this compound, it would likely involve a specialized palladium-based catalyst system designed to mitigate catalyst inhibition by the monomer's carbonyl group. acs.orgnih.gov The reaction would proceed through the insertion of the monomer's double bond into a metal-alkyl bond, with the steric and electronic properties of the dichlorophenyl group playing a critical role in the insertion kinetics and regioselectivity.
Copolymerization with Diverse Co-monomers
Copolymerization of this compound (M1) with other vinyl monomers (M2) is a key strategy for tailoring material properties. The composition and microstructure of the resulting copolymer are governed by the relative reactivities of the monomers, quantified by their reactivity ratios.
Determination of Monomer Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tudos, Error-in-Variables Model)
Monomer reactivity ratios, r1 (k11/k12) and r2 (k22/k21), are central to copolymerization kinetics. They describe the preference of a propagating radical ending in a given monomer unit to add to the same type of monomer versus the other monomer. fiveable.me Accurate determination of these ratios is essential for predicting copolymer composition at various monomer feed ratios. acs.org Several methods are used for this purpose, typically involving copolymerizing monomers at different feed ratios to low conversion and analyzing the resulting copolymer composition. acs.org
Fineman-Ross (F-R) Method : This is a linearization method that rearranges the instantaneous copolymer composition equation into a linear form. bohrium.commdpi.com A plot of G as a function of H yields a straight line from which r1 and r2 can be determined from the slope and intercept. While simple, the F-R method can place undue weight on certain data points, and results can differ if the monomer roles are inverted. researchgate.netuobabylon.edu.iq
Kelen-Tudos (K-T) Method : The K-T method is an improvement on the F-R method that introduces a parameter, α, to space the data more evenly along the plot, reducing distortion. researchgate.netresearchgate.netcapes.gov.br A plot of η versus ξ gives a straight line where the intercepts can be used to determine r1 and r2. This method is generally considered more reliable than the Fineman-Ross method. acs.org
Error-in-Variables Model (EVM) : Both F-R and K-T methods are linearization techniques that can distort the error structure of the experimental data. The Error-in-Variables Model is a statistically more rigorous nonlinear least-squares method that accounts for errors in the measurement of all variables (i.e., both monomer feed and copolymer composition). mdpi.comacs.orgnih.gov It is considered the most accurate method for determining reactivity ratios, especially when using data from high-conversion experiments. nih.govrsc.org
While reactivity ratios for this compound are not published, the table below shows representative data for structurally related systems determined by these methods.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |
|---|---|---|---|---|---|
| Acrylonitrile | Vinyl Acetate (B1210297) | 4.05 | 0.061 | Fineman-Ross | uobabylon.edu.iq |
| Acrylonitrile | Vinyl Acetate | 4.2 | 0.057 | Kelen-Tudos | uobabylon.edu.iq |
| Ethyl Methacrylate (B99206) | Methacrylamide | 0.197 | 0.230 | Average F-R, K-T | ekb.eg |
| Methyl Methacrylate | 4-Methacryloyl-1,2,2,6,6-pentamethyl-piperidine | 0.28 | 1.63 | Extended Kelen-Tudos | researchgate.net |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Literature Value | rsc.org |
Influence of Comonomer Structure on Copolymer Composition and Sequence Distribution
The structure of both this compound and its comonomer partner directly influences the reactivity ratios and, consequently, the copolymer composition and the sequence distribution of monomer units along the polymer chain. fiveable.me
The electronic properties of the substituents are a primary factor. The two chlorine atoms on the phenyl ring are electron-withdrawing, which depletes electron density from the acrylate double bond. This effect would likely result in a positive 'e' value in the Alfrey-Price Q-e scheme, indicating an electron-poor monomer. researchgate.net Consequently, this compound would preferentially copolymerize with electron-rich monomers (which have negative 'e' values), such as styrene, potentially showing a tendency towards alternation (r1r2 < 1). fiveable.me
Steric effects also play a crucial role. The bulky 2-(3,4-dichlorophenyl) group can hinder the addition of any monomer to a propagating chain ending in a this compound unit. This steric hindrance would lower the rate constant for homopropagation (k11), thus reducing the value of r1.
The combination of these effects determines the final copolymer microstructure. The sequence distribution, which describes the arrangement of monomer units (e.g., random, alternating, or blocky), can be calculated from the reactivity ratios and the monomer feed composition. tandfonline.comtandfonline.comresearchgate.net For example, if both r1 and r2 are less than 1, the system will have an azeotropic point where the copolymer composition equals the feed composition, leading to a more random distribution of monomers. If one ratio is high and the other is low, the copolymer will be enriched in the more reactive monomer. Understanding these relationships is critical for designing copolymers with desired properties, such as specific glass transition temperatures, solubility, or mechanical strength. fiveable.me
Microstructure and Architectural Control in Copolymers
The microstructure of copolymers derived from this compound is anticipated to be influenced by the reactivity ratios of the comonomers and the polymerization method employed. In free radical copolymerization, the distribution of monomer units along the polymer chain—be it random, alternating, block, or graft—is a direct consequence of these reactivity ratios.
For instance, in the copolymerization of N-(dichlorophenyl)maleimides with methyl methacrylate (MMA), the resulting copolymers were found to be random. uctm.edu Given the structural similarities, it is plausible that the copolymerization of this compound with a comonomer like MMA would also result in a random distribution of monomer units. The precise sequencing would, however, be dictated by the specific reactivity ratios.
Architectural control, leading to the formation of block or graft copolymers, would likely necessitate the use of controlled radical polymerization (CRP) techniques. Methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be employed. These techniques allow for the synthesis of well-defined polymer architectures by controlling the growth of polymer chains. For example, a block copolymer could be synthesized by first polymerizing a block of a comonomer and then initiating the polymerization of this compound from the active chain end. cmu.edu
The tacticity of the resulting polymer, which describes the stereochemical arrangement of the phenyl groups along the polymer chain, would also be a key aspect of its microstructure. While free-radical polymerization typically yields atactic polymers, the bulky dichlorophenyl group might introduce some degree of stereocontrol. sci-hub.st
Polymerization Thermodynamics and Kinetics, including Activation Energies
The thermodynamics of the polymerization of this compound are expected to be similar to other acrylate monomers, with the polymerization process being exothermic. The primary driving force for polymerization is the conversion of a π-bond in the monomer to a σ-bond in the polymer, which is an energetically favorable process.
The kinetics of polymerization will be governed by the rates of initiation, propagation, and termination. The rate of polymerization can be influenced by factors such as monomer concentration, initiator concentration, and temperature. In the case of free radical polymerization, the rate is typically proportional to the square root of the initiator concentration and the first order of the monomer concentration. researchgate.net
Table 1: Reactivity Ratios of Structurally Related Dichlorophenyl-Containing Monomers with Methyl Methacrylate (MMA)
| Dichlorophenyl Monomer (M1) | r1 | r2 (MMA) | Copolymerization Conditions | Reference |
| N-(2,3-dichlorophenyl)maleimide | 0.16 | 1.97 | AIBN, 1,4-dioxane, 60°C | uctm.eduresearchgate.net |
| N-(2,4-dichlorophenyl)maleimide | 0.09 | 2.23 | AIBN, 1,4-dioxane, 60°C | uctm.eduresearchgate.net |
| N-(2,6-dichlorophenyl)maleimide | 0.04 | 4.19 | AIBN, 1,4-dioxane, 60°C | uctm.eduresearchgate.net |
This table presents data from related systems to infer potential copolymerization behavior. AIBN refers to α,α'-azobisisobutyronitrile.
Post-Polymerization Modification Strategies for Tailored Polymeric Architectures
Polymers derived from this compound offer several avenues for post-polymerization modification, allowing for the tailoring of their properties and the creation of novel polymeric architectures. These modifications can target the ester group or the dichlorophenyl ring.
One common strategy for modifying acrylate polymers is the hydrolysis or aminolysis of the ester group. researchgate.net This would convert the methyl ester to a carboxylic acid or an amide, respectively, thereby altering the polarity and solubility of the polymer. These functional groups can then serve as handles for further reactions, such as grafting other polymer chains or attaching small molecules.
The dichlorophenyl ring also presents opportunities for modification. The chlorine atoms can potentially undergo nucleophilic aromatic substitution reactions, although this would likely require harsh reaction conditions. A more feasible approach could be metal-catalyzed cross-coupling reactions, which are widely used for the functionalization of aryl halides. These reactions could be used to introduce a variety of functional groups onto the phenyl ring, leading to polymers with tailored electronic, optical, or biological properties.
Furthermore, if the polymer is synthesized using a controlled radical polymerization technique, the active chain end can be utilized for chain extension with another monomer to form block copolymers. cmu.edu This provides a powerful tool for creating complex macromolecular architectures. The combination of controlled polymerization and post-polymerization modification would offer a versatile platform for the design of advanced materials based on this compound.
Computational and Theoretical Investigations of Methyl 2 3,4 Dichlorophenyl Acrylate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for a broad range of chemical systems. nih.govscielo.org.mx It is based on the principle that the energy of a molecule can be determined from its electron density.
Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a functional like B3LYP combined with a basis set such as 6-311G(d,p), the forces on each atom are calculated and minimized until a stable structure (a minimum on the potential energy surface) is found. nih.gov For Methyl 2-(3,4-dichlorophenyl)acrylate, this process would determine the precise bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred conformation. The planarity between the phenyl ring and the acrylate (B77674) group is a key parameter that would be determined.
Vibrational Analysis: Once the geometry is optimized, a vibrational analysis is typically performed by calculating the second derivatives of the energy with respect to atomic positions. nih.gov This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For related acrylate compounds, DFT has been shown to provide vibrational frequencies that are in good agreement with experimental values, often with the use of a scaling factor to account for anharmonicity. warse.org
A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical values for related structures, is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch (Ester) | ~1720-1740 |
| C=C Stretch (Acrylate) | ~1630-1650 |
| Aromatic C=C Stretch | ~1470-1600 |
| C-Cl Stretch | ~680-840 |
| C-O Stretch | ~1150-1250 |
This table is illustrative and based on typical frequency ranges for the specified functional groups.
Ab Initio Methods for Higher-Level Molecular Property Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. researchgate.netnih.gov
For a molecule like this compound, higher-level ab initio calculations could be employed to obtain more precise values for properties such as electron affinities, ionization potentials, and dipole moments. These methods are particularly useful for benchmarking the results from more cost-effective DFT calculations and for studying systems where electron correlation effects are exceptionally important. researchgate.net Due to their computational demands, they are often used for smaller molecules or to refine calculations on specific aspects of a larger molecule's properties.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.compku.edu.cn
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are crucial descriptors of a molecule's reactivity and kinetic stability. malayajournal.orgnih.gov
E(HOMO): A higher HOMO energy indicates a greater ability to donate electrons and higher reactivity as a nucleophile.
E(LUMO): A lower LUMO energy suggests a greater ability to accept electrons and higher reactivity as an electrophile.
HOMO-LUMO Gap (ΔE): A small energy gap is associated with high chemical reactivity, low kinetic stability, and greater polarizability. malayajournal.org
For this compound, the electron-withdrawing nature of the dichlorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted methyl 2-phenylacrylate. FMO analysis would visualize the distribution of these orbitals, showing where electrophilic or nucleophilic attacks are most likely to occur. The HOMO is often localized on the acrylate C=C double bond and the phenyl ring, while the LUMO may be distributed over the carbonyl group and the aromatic system.
| Parameter | Illustrative Value (eV) | Implication |
| E(HOMO) | -6.5 | Electron-donating ability |
| E(LUMO) | -1.8 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |
This table presents illustrative values typical for similar aromatic acrylate compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations are excellent for understanding the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment (like a solvent). nih.govmdpi.com
MD simulations model the molecule using a classical mechanical force field, which describes the energy of the system as a function of the positions of its atoms. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's dynamic behavior. nih.gov
For this compound, MD simulations could be used to:
Explore Conformational Space: Identify the most stable and frequently occurring conformations in a solution. This includes analyzing the rotation around the single bonds, such as the bond connecting the phenyl ring to the acrylate group.
Analyze Solvent Effects: Study how the molecule interacts with different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can analyze the formation of hydrogen bonds, solvation shell structure, and the influence of the solvent on the molecule's conformation. mdpi.com
Predict Macroscopic Properties: For larger systems, such as polymers derived from this monomer, MD simulations can help predict properties like the glass transition temperature and mechanical characteristics. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results to confirm the molecule's structure and understand its electronic environment.
Calculated NMR Chemical Shifts and Vibrational Frequencies
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated shifts with experimental spectra helps in assigning the observed peaks to specific atoms in the molecule. nih.gov For complex molecules, this can be invaluable in resolving ambiguities in spectral interpretation.
UV-Vis Absorption Spectra Simulations
No published data available.
Analysis of Intermolecular Interactions via Computational Methods (e.g., QTAIM Approach)
No published data available.
Advanced Materials Science Applications of Poly Methyl 2 3,4 Dichlorophenyl Acrylate and Its Copolymers
Development of Specialty Polymers with Tunable Mechanical and Thermal Properties
No specific studies on the mechanical and thermal properties of Poly(Methyl 2-(3,4-dichlorophenyl)acrylate) were found. Research into polymers with similar structures, such as other substituted poly(phenyl acrylates), indicates that the presence of halogenated phenyl groups can influence thermal stability and glass transition temperature. However, without direct experimental data, a detailed analysis for this specific polymer is not possible.
Glass Transition Temperature (Tg) Modulation in Copolymers
No research was found on the synthesis or characterization of copolymers of this compound. Therefore, there is no information on how its incorporation would modulate the glass transition temperature (Tg) in copolymeric systems.
Integration in High-Performance Coatings and Adhesives
While halogenated polymers are sometimes used in coatings and adhesives to enhance properties like flame retardancy and chemical resistance, no literature specifically documents the use or performance of Poly(this compound) in these applications.
Applications in Advanced Resins and Composites
There is no information available regarding the incorporation of Poly(this compound) into advanced resins or composite materials.
Exploration in Optoelectronic and Electronic Materials
The potential for Poly(this compound) in optoelectronic and electronic applications has not been explored in any published research found. The presence of the dichlorophenyl group might influence the polymer's dielectric properties, but no experimental data is available to support this.
Role in Polymer Blends and Nanocomposites
No studies were identified that investigate the use of Poly(this compound) in polymer blends or in the formulation of nanocomposites.
Environmental Fate and Degradation Pathways of Methyl 2 3,4 Dichlorophenyl Acrylate
Biodegradation in Environmental Compartments
Biodegradation is a key process that determines the persistence of organic compounds in the environment. The structure of Methyl 2-(3,4-dichlorophenyl)acrylate, an acrylic ester, suggests that it may be susceptible to microbial degradation.
Studies on analogous acrylic esters indicate a potential for rapid biodegradation. For instance, acrylic acid and its esters can biodegrade quickly, suggesting a low potential for persistence in the environment. nih.gov Methyl acrylate (B77674), a structurally similar compound, is also known to biodegrade rapidly in sewage treatment plants, which supports the idea that it is unlikely to persist. arkema.com While acrylic acid and methyl acrylate showed limited biodegradability in a five-day biochemical oxygen demand (BOD5) test, they demonstrated significant degradation over a 28-day period in the OECD 301D closed bottle test, with acrylic acid reaching 81% and acrylic esters ranging from 57% to 60% degradation. nih.gov In soil, acrylic acid has been shown to degrade rapidly to carbon dioxide, with a half-life of less than one day. nih.gov
Table 1: Biodegradability of Related Acrylic Compounds
| Compound | Test Method | Degradation | Timeframe | Reference |
|---|---|---|---|---|
| Acrylic Acid | OECD 301D | 81% | 28 days | nih.gov |
| Acrylic Esters | OECD 301D | 57% - 60% | 28 days | nih.gov |
| Ethyl Acrylate | BOD5 | 77% | 5 days | nih.gov |
| Butyl Acrylate | BOD5 | 56% | 5 days | nih.gov |
The biodegradation of acrylic polymers involves enzyme-catalyzed reactions that alter the polymer's chemical and physical properties. nih.gov During the initial stages of biodegradation, low molecular weight components are released from the polymeric structure and can be taken up by microbial cells. nih.gov For some acrylic polymers, esterases are suggested to be involved in the removal of methyl groups bound by an ester bond. nih.gov The specific biodegradation products of this compound are not documented, but it is plausible that the degradation pathway would involve the hydrolysis of the ester bond, leading to the formation of 2-(3,4-dichlorophenyl)acrylic acid and methanol (B129727). Further degradation would likely proceed via the breakdown of the aromatic ring.
Photochemical Degradation Processes in Aquatic and Atmospheric Environments
Photochemical degradation is another important pathway for the removal of chemical compounds from the environment. In the atmosphere, methyl methacrylate (B99206), a related compound, is highly reactive with hydroxyl radicals, leading to an estimated half-life of less than 5 hours in the summer to a few days in the winter. who.int The photooxidation half-life of methyl methacrylate is reported to be between 1.1 and 9.7 hours. who.int Similarly, if released to the air, methyl acrylate is expected to undergo photochemical degradation within days. arkema.com
Visible light-induced photodegradation has been demonstrated for copolymers of methyl methacrylate and methyl α-chloroacrylate. researchgate.netscispace.com In these studies, the copolymers were efficiently degraded into low molecular weight oligomers in the presence of a catalyst under visible light irradiation. researchgate.netscispace.com Another study on an acrylic terpolymer, poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid), showed that it undergoes degradation under UV irradiation. rsc.orgresearchgate.net The degradation involved both cross-linking at short irradiation times and chain scission at longer irradiation times. rsc.orgresearchgate.net These findings suggest that this compound may also be susceptible to photochemical degradation in the environment.
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of the ester bond in acrylates is a significant factor in their environmental persistence. The hydrolysis of methacrylate esters has been shown to be pH-dependent, with degradation rates increasing with pH due to hydroxide-driven ester hydrolysis. nih.gov For example, the hydrolysis of methyl methacrylate in a 2.5% water-alcoholic solution of sodium hydroxide (B78521) at 25°C was rapid, with about 80% of the original ester hydrolyzed within 25 minutes. researchgate.net In contrast, the hydrolysis of methyl methacrylate in neutral or acidic aquatic environments is not considered significant. who.int These findings indicate that under alkaline conditions, the ester linkage in this compound is likely to be susceptible to hydrolysis, leading to its degradation.
Environmental Mobility and Transport Studies (e.g., Soil Adsorption/Desorption)
The mobility of a chemical in the environment is largely governed by its adsorption to soil and sediment. The mobility of acrylic acid and its esters in soil has been found to range from 'medium' to 'very high'. nih.gov Methyl acrylate is not expected to bind significantly to soil or sediment due to its low adsorption coefficient (log Koc = 0.808). arkema.com This suggests a potential for leaching into groundwater.
Studies on the sorption of 2,4-dichlorophenol, a compound with a chlorinated phenyl group, have shown that its adsorption is influenced by the organic carbon content of the soil. researchgate.net The adsorption of 3-(3,4-dichlorophenyl)-1,1-dimethyl urea (B33335) (diuron), which also contains the 3,4-dichlorophenyl moiety, was found to be dependent on the total colloidal fraction of the soil, with 40 to 60% of the herbicide being adsorbed. pjsir.org These studies suggest that the dichlorophenyl group of this compound could contribute to its adsorption to soil organic matter and clay particles, potentially reducing its mobility compared to unsubstituted acrylates.
Table 2: Soil Adsorption Potential of Related Compounds
| Compound | Adsorption Behavior | Influencing Factors | Reference |
|---|---|---|---|
| Acrylic Acid and Esters | Medium to very high mobility | - | nih.gov |
| Methyl Acrylate | Low binding to soil/sediment (log Koc = 0.808) | - | arkema.com |
| 2,4-Dichlorophenol | Adsorption increases with organic carbon content | Organic carbon | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(3,4-dichlorophenyl)acrylate, and how can reaction yields be optimized?
Methodological Answer: Synthesis of acrylate derivatives often involves catalytic coupling reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to synthesize structurally similar compounds, with yields ranging from 24% to 88% depending on substituents and catalysts . Key factors for optimization include:
- Catalyst selection : Anhydrous CuSO₄ and sodium ascorbate are common for CuAAC reactions .
- Solvent systems : Ethyl acetate/hexane mixtures are effective for purification via flash chromatography .
- Temperature control : Reactions conducted at 60–80°C often improve yield .
Q. What spectroscopic techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for acrylates) .
- NMR Analysis : ¹H/¹³C NMR resolves substituent positions on the dichlorophenyl ring (e.g., coupling constants for aromatic protons) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks for related compounds at m/z 548–564) .
- X-ray Crystallography : Provides definitive bond lengths/angles, as seen in ethyl 2-(4-chlorophenyl)acrylate derivatives .
Note : For analogs like 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid, IR peaks at 3200–3500 cm⁻¹ indicate hydroxyl groups, requiring careful differentiation from ester functionalities .
Advanced Research Questions
Q. How can researchers address contradictions in metabolic pathway data for this compound derivatives like 3,4-CTMP?
Methodological Answer: Metabolite identification for 3,4-CTMP (a structural analog) revealed discrepancies between in vitro hepatic models and in vivo rat studies. To resolve these:
- Multi-Matrix Analysis : Use pooled urine, plasma, and hepatocyte incubations to cross-validate metabolites .
- High-Resolution MS (UHPLC-HRMS/MS) : Differentiates isobaric metabolites (e.g., hydroxylation vs. demethylation products) .
- Isotopic Labeling : Track metabolic stability of the dichlorophenyl group, which resists degradation compared to ester linkages .
Key Finding : In 3,4-CTMP, piperidine ring oxidation dominates in vivo, while ester hydrolysis is more prevalent in vitro .
Q. What experimental strategies elucidate the interaction of this compound with neuroreceptors?
Methodological Answer: The 3,4-dichlorophenyl moiety is common in ligands targeting sigma receptors (e.g., BD 1008, BD 1047) . To study receptor binding:
- Radioligand Displacement Assays : Use [³H]-labeled ligands (e.g., (+)-MR200) to measure competitive binding affinity .
- Molecular Docking : Model the acrylate’s steric effects on receptor pockets (e.g., hydrophobic interactions with dichlorophenyl groups) .
- Functional Assays : Measure cAMP modulation in transfected cells to assess agonism/antagonism .
Data Insight : Analog SR142801 shows high affinity for NK1 receptors (Ki < 1 nM), suggesting the dichlorophenyl group enhances receptor anchoring .
Q. How can researchers resolve spectral data conflicts in polymorphic forms of this compound?
Methodological Answer: Polymorphism in acrylates can lead to inconsistent NMR/IR data. Strategies include:
- Temperature-Dependent NMR : Identifies dynamic rotational isomers (e.g., restricted rotation in crystalline vs. solution states) .
- Powder X-ray Diffraction (PXRD) : Distinguishes crystalline forms, as seen in ethyl 2-(4-chlorophenyl)acrylate derivatives .
- Computational Modeling : DFT calculations predict vibrational frequencies to match experimental IR peaks .
Case Study : Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate exhibited two distinct IR carbonyl peaks due to crystallographic packing effects .
Q. What are the structure-activity relationship (SAR) trends for 3,4-dichlorophenyl-substituted acrylates in biological systems?
Methodological Answer: SAR studies highlight:
- Electron-Withdrawing Effects : The 3,4-dichloro substitution enhances metabolic stability and receptor affinity compared to non-halogenated analogs .
- Ester Flexibility : Methyl esters improve bioavailability over ethyl analogs, as seen in pharmacokinetic studies of BD 1008 .
- Steric Hindrance : Bulky substituents on the acrylate backbone reduce off-target interactions (e.g., SR48968’s selectivity for NK2 receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
